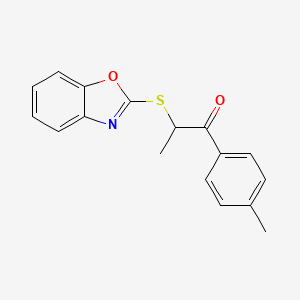

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

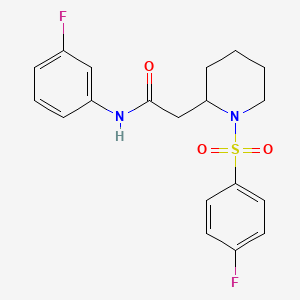

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one, also known as BMK, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMK is a white crystalline powder with a molecular formula of C17H15NO2S and a molecular weight of 301.37 g/mol. In

Applications De Recherche Scientifique

Anti-Helicobacter Pylori Agents

A study highlighted the synthesis of compounds displaying potent activities against the gastric pathogen Helicobacter pylori. A prototype from these series demonstrated significant in vitro microbiological properties, showcasing low minimal inhibition concentrations (MIC) against different clinically relevant H. pylori strains, including those resistant to common treatments. This prototype also exhibited a minimal rate of resistance development, indicating its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).

Synthesis of α-N-Benzotriazolyl Ketones

Research on benzotriazole derivatives, including 1-(Benzotriazol-1-yl)propan-2-one and its phenyl analogues, focused on gas-phase thermolysis to produce aniline and indoles. This study offers insights into the kinetics and mechanism of their gas-phase pyrolysis, providing a foundation for synthesizing complex organic structures with potential applications in materials science and pharmaceuticals (Dib et al., 2004).

Asymmetric Reduction of Prochiral Ketones

Another study employed fungal strains for the reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to their corresponding alcohols. This biotransformation process resulted in products with high enantiomeric purity, underlining the utility of biocatalysis in achieving stereoselective reductions. The high activity and selectivity demonstrated by the yeast strains suggest their potential for industrial applications in producing enantiomerically pure compounds (Borowiecki et al., 2014).

Click Chemistry in Synthesizing Triazole Derivatives

Research on click chemistry led to the synthesis of triazole derivatives with potential cytotoxic activities. This method's simplicity and efficiency in synthesizing structurally complex molecules underscore its significance in developing new therapeutic agents. Such compounds were evaluated for brine shrimp cytotoxicity, indicating their potential as bioactive molecules (Ahmed et al., 2016).

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-11-7-9-13(10-8-11)16(19)12(2)21-17-18-14-5-3-4-6-15(14)20-17/h3-10,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOJYUGZADFLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)SC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)

![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)

![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)

![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)